

Technical Guide: Boc- β -Aminoadipic Acid (Boc- β -Aad)

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Compound of Interest

Compound Name: *Boc-3-aminoadipic acid*

CAS No.: *1185301-26-1*

Cat. No.: *B1521772*

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CAS Number: 218943-30-7 (6-benzyl ester derivative) Primary Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, Foldamer Design

Part 1: Executive Summary

Boc- β -aminoadipic acid (Boc- β -Aad), also known as Boc- β -homoglutamic acid, is a critical non-proteinogenic amino acid building block used in the development of proteolytically stable peptide therapeutics. Unlike natural α -amino acids, β -amino acids possess an additional methylene group (

) in the backbone, conferring unique structural properties such as the ability to form stable secondary structures (e.g., 3

-helices) known as "foldamers."

This guide details the physicochemical specifications, synthetic utility, and experimental protocols for using Boc- β -Aad in drug discovery. It specifically focuses on the commercially dominant form, Boc-L- β -homoglutamic acid 6-benzyl ester, which prevents side-chain branching during peptide elongation.

Part 2: Chemical Identity & Specifications[1][2]

Nomenclature and Identification

Confusion often arises regarding the nomenclature of β -amino acids. In this context, " β -aminoadipic acid" refers to 3-aminohexanedioic acid. It is the β -homolog of glutamic acid (which is 2-aminopentanedioic acid).

Parameter	Specification
Common Name	Boc- β -Aminoadipic acid 6-benzyl ester
Synonyms	Boc-L- β -Homoglutamic acid 6-benzyl ester; Boc- β -Aad(OBzl)-OH; (S)-3-((tert-butoxycarbonyl)amino)hexanedioic acid 6-benzyl ester
CAS Number	218943-30-7 (Benzyl ester protected)
Molecular Formula	
Molecular Weight	351.40 g/mol
Chirality	L-configuration (S-isomer at the -carbon)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DCM, DMF, DMSO; Insoluble in water

Structural Logic

The "Boc" (tert-butyloxycarbonyl) group protects the

-amine, rendering it inert to nucleophilic attack during coupling.[1] The side-chain carboxylic acid is typically protected as a benzyl ester (OBzl) to ensure chemoselectivity, allowing the

-carboxylic acid (structurally the C1 acid in the backbone) to react exclusively during peptide chain elongation.

Part 3: Synthetic Utility & Mechanism

The "Foldamer" Effect

Incorporating Boc- β -Aad into peptide sequences disrupts the native proteolytic degradation pathways. Natural proteases (e.g., trypsin, pepsin) are evolved to cleave

-peptide bonds. The additional backbone methylene group in β -amino acids alters the scissile bond geometry, rendering the peptide "invisible" or highly resistant to enzymatic hydrolysis.

Furthermore, β -peptides adopt distinct secondary structures. While

-peptides form

-helices (3.6 residues/turn),

-peptides containing Boc- β -Aad often fold into 3

-helices (14-membered hydrogen bond ring) or 3

-helices, depending on the side-chain substitution pattern.

Boc Chemistry vs. Fmoc Chemistry

While Fmoc chemistry is standard for high-throughput synthesis, Boc chemistry remains superior for:

- **Difficult Sequences:** Boc synthesis allows for high-temperature neutralization steps that can break up aggregates in "difficult" hydrophobic sequences.
- **Base-Sensitive Moieties:** If the target molecule contains base-labile groups (e.g., certain esters or depsipeptides), the acidic deprotection conditions of Boc chemistry (TFA) are preferred over the basic conditions of Fmoc removal (Piperidine).

Mechanism of Activation

Coupling Boc- β -Aad requires activation of the free carboxyl group.^[2] Common reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide).

Reaction Pathway:

- Activation: The carboxylate attacks the uronium carbon of HATU, forming an unstable active ester.
- Stabilization: HOAt (generated in situ) reacts with the active ester to form a more stable, yet reactive, OBt/OAt ester.
- Aminolysis: The N-terminal amine of the growing peptide chain attacks the carbonyl of the activated Boc- β -Aad, forming the amide bond.

Part 4: Experimental Protocols

Protocol 1: Solid-Phase Coupling of Boc- β -Aad

Objective: Couple Boc- β -Aad(OBzl)-OH to a resin-bound peptide chain.

Materials:

- Resin: MBHA or PAM resin (0.5 mmol/g loading).
- Amino Acid: Boc- β -Aad(OBzl)-OH (3 equivalents).
- Activator: HBTU or HATU (2.9 equivalents).
- Base: DIEA (Diisopropylethylamine) (6 equivalents).
- Solvent: DMF (N,N-Dimethylformamide).

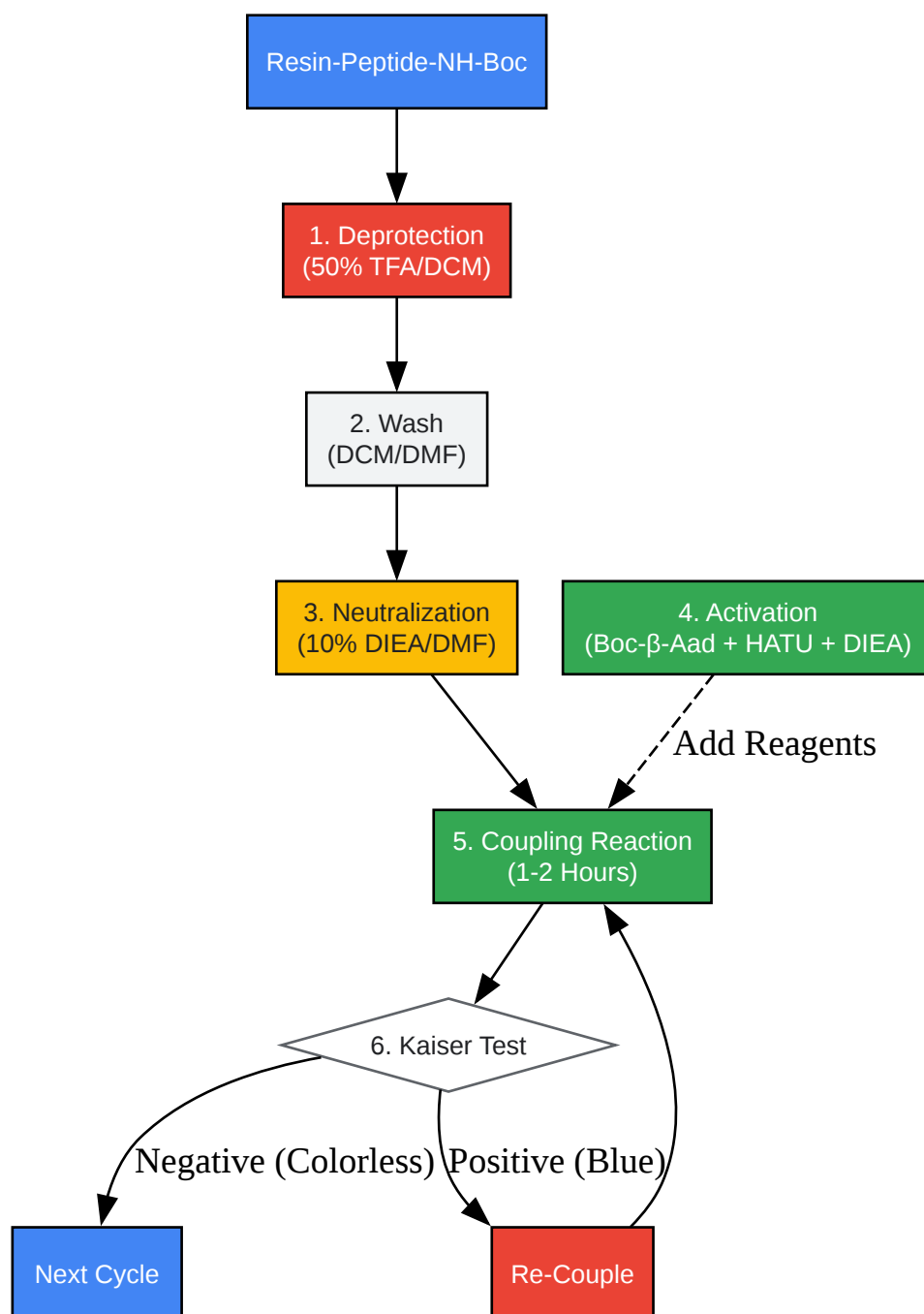
Step-by-Step Methodology:

- Swelling: Swell the resin in DCM for 20 minutes, then wash 3x with DMF.
- Deprotection (Pre-cycle): Remove the previous Boc group using 50% TFA in DCM (2 x 5 min). Wash resin thoroughly with DCM (3x) and DMF (3x).
- Neutralization: Wash resin with 10% DIEA in DMF (2 x 1 min) to remove TFA salts and generate the free amine.
- Activation Cocktail: In a separate vial, dissolve Boc- β -Aad(OBzl)-OH and HBTU in minimal DMF. Add DIEA immediately before transferring to the resin.

- Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Blue beads: Incomplete coupling (Repeat step 5).
 - Colorless beads: Complete coupling.
- Capping (Optional): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Boc-SPPS Cycle

The following diagram illustrates the recursive cycle of Boc-based solid-phase synthesis.



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Figure 1: The Boc-SPPS cycle for incorporating β-amino acids. Note the distinct Neutralization step required after TFA deprotection.

Part 5: Applications in Drug Development[2][5][7][8] Peptidomimetics & Integrin Inhibitors

Boc- β -Aad is frequently used to synthesize RGD (Arg-Gly-Asp) mimetics. The RGD sequence binds to integrin receptors (e.g.,

), which are upregulated in tumor angiogenesis. By replacing the flexible Gly-Asp linker with a rigid β -amino acid scaffold like β -Aad, researchers can lock the RGD motif into a high-affinity conformation while preventing degradation by serum proteases.

Foldamers as Protein-Protein Interaction (PPI) Inhibitors

Many PPIs involve large surface areas mediated by

α -helices. Small molecule drugs often fail to disrupt these flat surfaces.

β -Peptide foldamers, synthesized using Boc- β -Aad, can mimic the side-chain display of an

α -helix but with a backbone that is immune to proteolysis, making them ideal candidates for intracellular PPI inhibitors.

Visualization: Beta-Amino Acid Isomerism

Understanding the structural difference is vital for correct reagent selection.

Figure 2: Structural relationship between amino adipic acid isomers. The target compound is the 3-amino derivative.^[3]

References

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